Dantrolene Impurity 2
CAS No.: 57268-33-4
Cat. No.: VC0195770
Molecular Formula: C14H12N4O6
Molecular Weight: 332.27
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 57268-33-4 |
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Molecular Formula | C14H12N4O6 |
Molecular Weight | 332.27 |
IUPAC Name | 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid |
Standard InChI | InChI=1S/C14H12N4O6/c15-14(21)17(8-13(19)20)16-7-11-5-6-12(24-11)9-1-3-10(4-2-9)18(22)23/h1-7H,8H2,(H2,15,21)(H,19,20)/b16-7- |
SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=NN(CC(=O)O)C(=O)N)[N+](=O)[O-] |
Chemical Identity and Nomenclature
Dantrolene Impurity 2 is recognized by several chemical identifiers and synonyms in pharmaceutical research and regulatory documentation. The compound is formally classified as a related compound of dantrolene sodium, with specific nomenclature that reflects its chemical structure.
Primary Chemical Identifiers
The chemical identity of Dantrolene Impurity 2 is established through multiple standardized identifiers:
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Chemical Name: 5-(4-nitrophenyl)-2-furaldehyde-(2-carboxymethyl) semicarbazone
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CAS Registry Number: 57268-33-4
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Molecular Formula: C14H12N4O6
Alternative Nomenclature and Synonyms
The compound is recognized by numerous synonyms in scientific literature and commercial catalogs:
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Dantrolene Related Compound B
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Dantrolene USP RC B
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Dantrolene EP Impurity B
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N-carbamoyl-N-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)glycine
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[(Aminocarbonyl)[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazino]acetic acid
This diversity in nomenclature reflects the compound's recognition across different pharmacopoeias and regulatory frameworks, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).
Physical and Chemical Properties
Dantrolene Impurity 2 possesses distinctive physical and chemical characteristics that are essential for its identification, analysis, and handling in pharmaceutical contexts.
Physical State and Appearance
The compound exists as a solid substance at standard conditions with a characteristic yellow to dark yellow coloration . This distinctive appearance aids in visual identification during laboratory handling and analysis.
Physicochemical Properties
The compound exhibits several important physicochemical parameters that define its behavior:
Property | Value |
---|---|
Physical State | Solid |
Color | Yellow to Dark Yellow |
Melting Point | >110°C (with decomposition) |
Boiling Point | 602.0±65.0 °C (Predicted) |
Density | 1.53±0.1 g/cm³ (Predicted) |
pKa | 4.05±0.10 (Predicted) |
Solubility | Slightly soluble in DMSO and Methanol |
FDA UNII | GH30OG3T55 |
Analytical Methods for Detection and Quantification
Reliable analytical methods for the detection and quantification of Dantrolene Impurity 2 are essential for pharmaceutical quality control and regulatory compliance.
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography with spectrodensitometric detection has been developed as an effective method for determining Dantrolene Impurity 2 in the presence of dantrolene sodium. This technique represents a significant advancement as it is reported to be the first HPTLC method specifically developed for this purpose .
The method demonstrates excellent analytical performance characteristics for Dantrolene Impurity 2, as shown in the following validation parameters:
Parameter | Value |
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Linear Range | 0.1–2.0 μg band⁻¹ |
Correlation Coefficient (r) | 0.9993 |
Limit of Detection (LOD) | 0.032 μg band⁻¹ |
Limit of Quantification (LOQ) | 0.096 μg band⁻¹ |
Accuracy (mean ± SD) | 100.25 ± 0.337% |
Repeatability (%RSD) | 0.219% |
Intermediate Precision (%RSD) | 0.488% |
Calibration and Quantitative Analysis
The quantitative determination of Dantrolene Impurity 2 follows a polynomial regression model:
A = aX² + bX + C
Where:
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A represents the integrated peak area
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X is the concentration in μg band⁻¹
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a = -0.241 (Coefficient a)
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b = 1.4158 (Coefficient b)
This mathematical relationship enables accurate quantification across the established concentration range.
System Suitability Parameters
The reliability of the analytical method is further confirmed through system suitability testing, which ensures consistent performance:
Parameter | Obtained Value | Reference Value |
---|---|---|
Symmetry Factor | 1.093 | <1.5 |
Capacity Factor | Not fully specified in data | - |
These parameters confirm that the analytical system maintains appropriate performance characteristics for the accurate determination of Dantrolene Impurity 2.
Pharmaceutical Significance and Quality Control
Dantrolene Impurity 2 holds considerable importance in pharmaceutical manufacturing and quality control processes for dantrolene sodium products.
Reference Standards
Manufacturer | Product Number | Product Description | Packaging | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | PHR2293 | Pharmaceutical Secondary Standard; Certified Reference Material | 100 MG | $691 |
Sigma-Aldrich | 1163173 | Dantrolene Related Compound B | 50 mg | $1490 |
TRC | N503540 | 5-(4-Nitrophenyl)-2-furaldehyde-(2-carboxymethyl)Semicarbazone | 50 mg | $580 |
Medical Isotopes, Inc. | 66418 | 5-(4-Nitrophenyl)-2-furaldehyde-(2-carboxymethyl)Semicarbazone | 1 mg | $610 |
Chemical Relationship to Dantrolene Sodium
Understanding the chemical relationship between Dantrolene Impurity 2 and dantrolene sodium provides insight into its origin and significance in pharmaceutical manufacturing.
Structural Relationship
Dantrolene Impurity 2 (Dantrolene Related Compound B) shares structural elements with dantrolene sodium, particularly the 5-(4-nitrophenyl)furan moiety. This structural similarity explains its classification as a related compound and its potential presence as a process-related impurity in dantrolene sodium manufacturing.
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